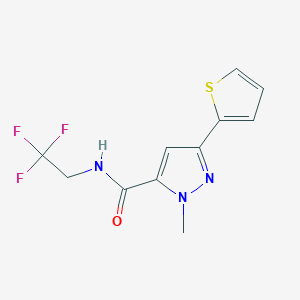

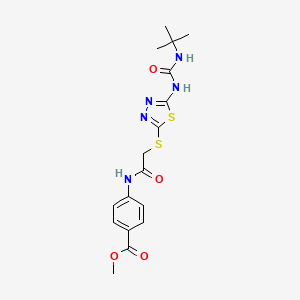

Methyl 3-acetamido-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Thiophene derivatives, such as “Methyl 3-acetamido-1-benzothiophene-2-carboxylate”, can be synthesized using various methods. One approach involves the heterocyclization of different substrates . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . This process synthesizes a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as Methyl 3-acetamido-1-benzothiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival .

Organic Electronics: Semiconductors

The benzothiophene moiety is integral in the development of organic semiconductors. Its incorporation into compounds can enhance the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives are used as corrosion inhibitors. They protect metals and alloys from corrosive processes, which is crucial in extending the life of materials used in various industries .

Pharmaceutical Applications: Anti-inflammatory Agents

Compounds with a thiophene ring have shown anti-inflammatory effects. They can be synthesized to create drugs that reduce inflammation in conditions such as arthritis .

Antimicrobial Activity

Thiophene-based compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics to combat resistant bacterial strains .

Chemical Synthesis: Cross-Coupling Reactions

Methyl 3-acetamido-1-benzothiophene-2-carboxylate can be used in cross-coupling reactions facilitated by copper catalysis. This process is vital for creating a variety of heterocyclic compounds with potential applications in drug discovery and material science .

Photovoltaic Applications: Solar Cells

Benzothiophene derivatives are also utilized in the fabrication of dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs), serving as an alternative to traditional fullerene-based acceptors .

Biological Activities: Tubulin Polymerization Inhibitors

Recent studies have evaluated benzothiophene derivatives as inhibitors of tubulin polymerization, which is a promising approach for the treatment of certain types of cancer .

Wirkmechanismus

Target of Action

Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a benzothiophene-based compound . Benzothiophene-based compounds have been shown to target acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for maintaining memory functions .

Mode of Action

This compound inhibits AChE, leading to an accumulation of acetylcholine in the synapse . This enhances cholinergic transmission, which can alleviate memory functions in Alzheimer’s disease patients .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance the transmission of signals in the cholinergic pathway, which is involved in memory and learning .

Pharmacokinetics

Similar benzothiophene-based compounds have shown promising in vivo evaluations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of AChE by this compound leads to an enhancement of cholinergic transmission . This can result in improved memory functions, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Eigenschaften

IUPAC Name |

methyl 3-acetamido-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMJKDLUNBJHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetamido-1-benzothiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

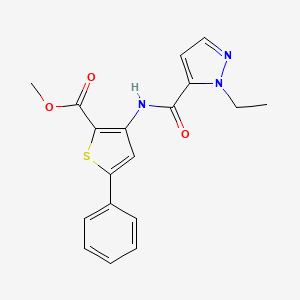

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

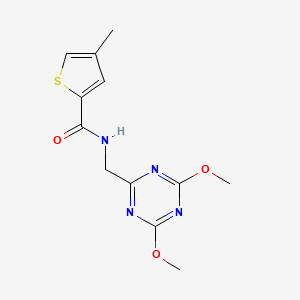

![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)

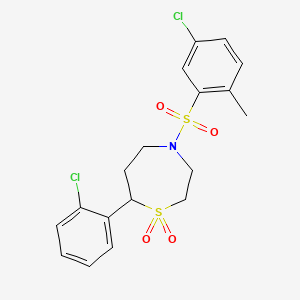

![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)